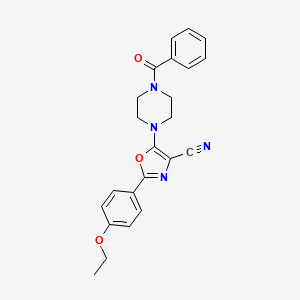

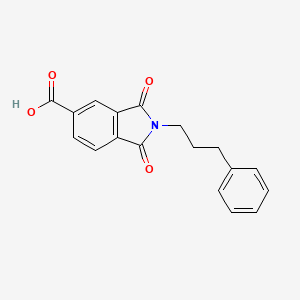

6-(2-(4-Fluorophenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

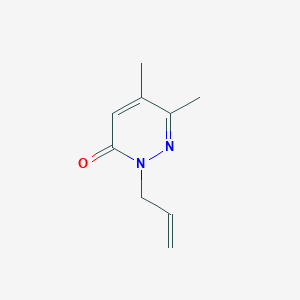

The compound appears to contain a fluorophenyl group, an acetyl group, and a hexahydro-1,6-naphthyridine ring. Fluorophenyl groups are common in medicinal chemistry due to their ability to form stable bonds and resist metabolic degradation .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure, but the presence of the acetyl group and the fluorophenyl group could make it a candidate for various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the fluorophenyl group could influence its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Synthesis Approaches : The compound and its derivatives can be synthesized using various methods. For example, Singh & Lesher (1990) describe a synthesis procedure for 1,6-naphthyridin-2(1H)-ones, which are structurally related to the compound (Singh & Lesher, 1990).

Formation of Derivatives : Ali et al. (2016) report on the formation of new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives attached to a pyrazole scaffold, highlighting the compound's versatility in creating various derivatives (Ali et al., 2016).

Potential Applications in Disease Therapy

- Alzheimer's Disease Therapy : A study by Balmori et al. (2017) mentions the synthesis of a compound structurally similar to 6-(2-(4-Fluorophenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile, noting its potential as a non-hepatotoxic, antioxidant agent with moderate human acetylcholinesterase inhibition, suggesting potential use in Alzheimer's disease therapy (Balmori et al., 2017).

Use in Corrosion Inhibition

- Corrosion Inhibition in Steel : Singh et al. (2016) explored the use of naphthyridine derivatives, which are chemically related to the compound, as corrosion inhibitors for steel in acidic environments, showing high inhibition activities. This suggests potential applications of similar compounds in industrial corrosion prevention (Singh et al., 2016).

Role in Organic Chemistry

- Reactivity and Transformation : The compound's structural features enable various chemical transformations. For instance, Al-Issa (2012) demonstrates the transformation of related compounds into different pyridine and fused pyridine derivatives, indicating the compound's utility in organic synthesis and the creation of new chemical entities (Al-Issa, 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-[2-(4-fluorophenyl)acetyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2/c18-14-3-1-11(2-4-14)7-16(22)21-6-5-15-13(10-21)8-12(9-19)17(23)20-15/h1-4,8H,5-7,10H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSLCTVDDGBDEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-(4-Fluorophenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methylphenyl)sulfonyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B2402824.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-pentanamidobenzofuran-2-carboxamide](/img/structure/B2402828.png)

![{4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine](/img/structure/B2402831.png)

![N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402834.png)

![N-(tert-butyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2402836.png)